molecular formula C19H26N2O5S B2769555 4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034537-31-8

4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2769555
CAS RN: 2034537-31-8
M. Wt: 394.49
InChI Key: ZGVIRLCUMPYPFP-UHFFFAOYSA-N
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Description

4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Ionic Liquid Crystals

Research by Lava, Binnemans, and Cardinaels (2009) explored the use of piperidinium, piperazinium, and morpholinium cations, which are structurally similar to the compound , for designing ionic liquid crystals. These ionic compounds showed rich mesomorphic behavior, including high-ordered smectic phases, smectic A phases, and hexagonal columnar phases, suggesting potential applications in advanced display technologies and electronic devices (Lava, K., Binnemans, K., & Cardinaels, T., 2009).

Hydrogen Bonding and Crystal Structures

Smith, Wermuth, and Sagatys (2011) investigated the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine, a component of the compound. This study provides insights into the design of new materials with specific crystal structures and hydrogen-bonding patterns, which could be critical for the development of novel catalysts, sensors, and pharmaceuticals (Smith, G., Wermuth, U., & Sagatys, D. S., 2011).

Lanthanide(III) Sulfonate-Phosphonates

Du, Xu, and Mao (2006) described the hydrothermal synthesis of lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters. These compounds, featuring structural components akin to the queried compound, exhibit unique 0D, 1D, and 3D frameworks, showing promise for applications in magnetism, luminescence, and as catalysts in various chemical reactions (Du, Z., Xu, H., & Mao, J., 2006).

Stereodynamics and Chemical Reactivity

Shainyan, Ushakov, Tolstikova, Koch, and Kleinpeter (2008) studied the stereodynamics of N-Trifyl substituted diheterocyclohexanes, including morpholine derivatives. This research sheds light on the conformational preferences and reactivity of such compounds, which could be leveraged in designing more efficient synthetic pathways for pharmaceuticals and agrochemicals (Shainyan, B., et al., 2008).

properties

IUPAC Name

4-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-12-9-13(2)15(4)19(14(12)3)27(24,25)20-7-5-16(6-8-20)21-17(22)10-26-11-18(21)23/h9,16H,5-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVIRLCUMPYPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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